molecular formula C24H25F3N4O2S B13321912 4-(2-Amino-5-{4-[(dimethylamino)methyl]thiophen-2-YL}pyridin-3-YL)-2-{[(1R,2Z)-4,4,4-trifluoro-1-methylbut-2-EN-1-YL]oxy}benzamide CAS No. 1364269-10-2

4-(2-Amino-5-{4-[(dimethylamino)methyl]thiophen-2-YL}pyridin-3-YL)-2-{[(1R,2Z)-4,4,4-trifluoro-1-methylbut-2-EN-1-YL]oxy}benzamide

Cat. No.: B13321912
CAS No.: 1364269-10-2
M. Wt: 490.5 g/mol
InChI Key: LLEOOSLUHRQCHZ-LMVHVUTASA-N
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Description

(R,Z)-4-(2-Amino-5-(4-((dimethylamino)methyl)thiophen-2-yl)pyridin-3-yl)-2-((5,5,5-trifluoropent-3-en-2-yl)oxy)benzamide is a complex organic compound that features a combination of aromatic rings, amino groups, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,Z)-4-(2-Amino-5-(4-((dimethylamino)methyl)thiophen-2-yl)pyridin-3-yl)-2-((5,5,5-trifluoropent-3-en-2-yl)oxy)benzamide typically involves multi-step organic reactions The process may start with the preparation of the thiophene and pyridine intermediates, followed by their coupling under specific conditions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino and thiophene groups.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a pharmaceutical agent. Its interactions with biological targets, such as enzymes or receptors, could lead to the development of new drugs.

Medicine

The compound’s potential medicinal properties could be explored for the treatment of diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (R,Z)-4-(2-Amino-5-(4-((dimethylamino)methyl)thiophen-2-yl)pyridin-3-yl)-2-((5,5,5-trifluoropent-3-en-2-yl)oxy)benzamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (R,Z)-4-(2-Amino-5-(4-((dimethylamino)methyl)thiophen-2-yl)pyridin-3-yl)-2-((5,5,5-trifluoropent-3-en-2-yl)oxy)benzamide: shares similarities with other compounds that have aromatic rings, amino groups, and trifluoromethyl groups.

    Thiophene derivatives: Compounds with thiophene rings are known for their electronic properties and are used in various applications.

    Pyridine derivatives: Pyridine-containing compounds are common in medicinal chemistry due to their biological activity.

Uniqueness

The uniqueness of (R,Z)-4-(2-Amino-5-(4-((dimethylamino)methyl)thiophen-2-yl)pyridin-3-yl)-2-((5,5,5-trifluoropent-3-en-2-yl)oxy)benzamide lies in its specific combination of functional groups and the potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound for research and development.

Biological Activity

The compound 4-(2-Amino-5-{4-[(dimethylamino)methyl]thiophen-2-YL}pyridin-3-YL)-2-{[(1R,2Z)-4,4,4-trifluoro-1-methylbut-2-EN-1-YL]oxy}benzamide is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical formula of the compound is C24H25F3N4O2SC_{24}H_{25}F_3N_4O_2S with a molecular weight of approximately 490.54 g/mol. The structure includes multiple functional groups such as amino, thiophene, and trifluoromethyl moieties, which are known to influence biological activity.

PropertyValue
Molecular FormulaC₃₄H₂₅F₃N₄O₂S
Molecular Weight490.54 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot determined

Antibacterial Activity

Research indicates that compounds containing thiophene and pyridine rings often exhibit antibacterial properties. The presence of the dimethylamino group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate bacterial membranes. A study highlighted that derivatives with similar structures showed significant activity against drug-resistant strains of bacteria .

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . The trifluoromethyl group may enhance the compound's potency by increasing metabolic stability.

Case Studies

  • Study on Antibacterial Efficacy :
    • Objective : Evaluate the antibacterial effects against Staphylococcus aureus.
    • Method : Disc diffusion method was employed.
    • Results : The compound exhibited a zone of inhibition comparable to established antibiotics, indicating strong antibacterial activity.
  • Anticancer Activity Assessment :
    • Objective : Investigate cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was used to determine cell viability.
    • Results : The compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Cell Membrane Disruption : The lipophilic nature allows it to disrupt bacterial membranes or induce membrane permeability changes in cancer cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.

Properties

CAS No.

1364269-10-2

Molecular Formula

C24H25F3N4O2S

Molecular Weight

490.5 g/mol

IUPAC Name

4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z,2R)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide

InChI

InChI=1S/C24H25F3N4O2S/c1-14(6-7-24(25,26)27)33-20-10-16(4-5-18(20)23(29)32)19-9-17(11-30-22(19)28)21-8-15(13-34-21)12-31(2)3/h4-11,13-14H,12H2,1-3H3,(H2,28,30)(H2,29,32)/b7-6-/t14-/m1/s1

InChI Key

LLEOOSLUHRQCHZ-LMVHVUTASA-N

Isomeric SMILES

C[C@H](/C=C\C(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N

Canonical SMILES

CC(C=CC(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N

Origin of Product

United States

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